

"2-Chloro-4-ethoxybenzaldehyde" physical and chemical properties

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Compound of Interest

Compound Name: 2-Chloro-4-ethoxybenzaldehyde

Cat. No.: B1356691

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An In-depth Technical Guide to 2-Chloro-4-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2-Chloro-4-ethoxybenzaldehyde** (CAS No. 245368-31-4). It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document includes a summary of its known properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications in medicinal chemistry. The synthesis of **2-Chloro-4-ethoxybenzaldehyde** can be achieved via the Williamson ether synthesis, a robust and widely applicable method for forming ethers. Its structure and purity can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The versatile benzaldehyde scaffold, substituted with both a chloro and an ethoxy group, allows for extensive chemical modifications, leading to a diverse library of molecules with potential biological activities.

Physical and Chemical Properties

While specific experimental data for **2-Chloro-4-ethoxybenzaldehyde** is not widely published, the following table summarizes its known and predicted properties. For context, properties of the related isomers, 2-ethoxybenzaldehyde and 4-ethoxybenzaldehyde, are also provided.

Property	2-Chloro-4-ethoxybenzaldehyde	2-Ethoxybenzaldehyde	4-Ethoxybenzaldehyde
CAS Number	245368-31-4[1][2][3] [4]	613-69-4	10031-82-0[5][6]
Molecular Formula	C ₉ H ₉ ClO ₂ [3][4]	C ₉ H ₁₀ O ₂	C ₉ H ₁₀ O ₂ [5]
Molecular Weight	184.62 g/mol [2][3]	150.17 g/mol	150.17 g/mol [5]
Appearance	Likely a solid or liquid	-	Clear yellow to light brown liquid[7]
Melting Point	Not available	-	13-14 °C[5][6][8]
Boiling Point	Not available	136-138 °C / 24 mmHg[9]	255 °C[5][6][8]
Density	Not available	1.074 g/mL at 25 °C[9]	1.08 g/mL at 25 °C[5][8]
Solubility	Soluble in organic solvents; limited solubility in water[10]	-	Poorly soluble in water, glycols, glycerol; soluble in organic solvents and oils[7]
Purity	≥ 96%[2]	≥ 97%	99%[8]
Storage	Store in a cool, dry, well-ventilated area	-	Store in a cool, dry, well-ventilated area away from incompatible substances[7]

Spectroscopic Data

Detailed experimental spectra for **2-Chloro-4-ethoxybenzaldehyde** are not readily available in the public domain. The following table provides predicted and expected spectral characteristics based on its structure and data from isomeric and related compounds.

Spectroscopy	Expected Characteristics for 2-Chloro-4-ethoxybenzaldehyde
¹ H NMR	Aldehyde proton (CHO): ~9.8-10.5 ppm (singlet). Aromatic protons: Three protons in the 6.8-7.9 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Ethoxy group (-OCH ₂ CH ₃): A quartet around 4.1 ppm (-OCH ₂) and a triplet around 1.4 ppm (-CH ₃).
¹³ C NMR	Aldehyde carbon (C=O): ~190 ppm. Aromatic carbons: Six signals in the 110-165 ppm range. The carbon bearing the ethoxy group will be the most downfield, and the carbon bearing the chlorine will also be significantly shifted. Ethoxy group carbons: ~64 ppm (-OCH ₂) and ~15 ppm (-CH ₃).
IR Spectroscopy	C=O stretch (aromatic aldehyde): Strong absorption around 1680-1700 cm ⁻¹ . C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm ⁻¹ . C-O stretch (aryl ether): Strong absorption around 1250 cm ⁻¹ . C-Cl stretch: 600-800 cm ⁻¹ . Aromatic C=C stretch: 1450-1600 cm ⁻¹ .
Mass Spectrometry	Molecular Ion (M ⁺): A peak at m/z = 184, with a characteristic M+2 peak at m/z = 186 (approximately one-third the intensity of the M ⁺ peak) due to the ³⁷ Cl isotope. Key Fragments: Loss of the aldehyde group (-CHO, 29 Da), loss of the ethyl group (-C ₂ H ₅ , 29 Da), and loss of the ethoxy group (-OC ₂ H ₅ , 45 Da).

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and spectroscopic analysis of **2-Chloro-4-ethoxybenzaldehyde**.

Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of **2-Chloro-4-ethoxybenzaldehyde** from 2-chloro-4-hydroxybenzaldehyde and an ethylating agent.

Materials:

- 2-Chloro-4-hydroxybenzaldehyde
- Ethyl iodide or ethyl bromide
- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous N,N-dimethylformamide (DMF)
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-hydroxybenzaldehyde (1.0 equivalent).
- Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 equivalents) to the flask, followed by anhydrous DMF.
- Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes. Add the ethylating agent (1.1-1.2 equivalents) dropwise to the suspension.
- Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- **Workup:** After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- **Extraction:** Extract the aqueous layer with diethyl ether (3 times).
- **Washing:** Combine the organic layers and wash with brine (2 times).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient), to yield pure **2-Chloro-4-ethoxybenzaldehyde**.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy A solution of **2-Chloro-4-ethoxybenzaldehyde** (typically 5-10 mg) is prepared in a deuterated solvent, such as chloroform-d (CDCl_3), and transferred to an NMR tube. ^1H and ^{13}C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ^1H NMR, the spectral width is typically set from 0 to 12 ppm. For ^{13}C NMR, the spectral width is generally set from 0 to 200 ppm, and proton decoupling is employed. Chemical shifts are referenced to the residual solvent peak.

3.2.2. Infrared (IR) Spectroscopy For a liquid sample, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal. For a solid sample, a KBr pellet can be prepared. The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm^{-1} . A background spectrum is recorded prior to the sample analysis and automatically subtracted.

3.2.3. Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry is a common technique for volatile organic compounds. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

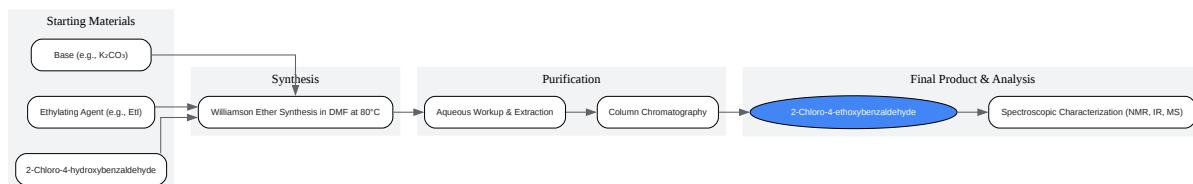
Applications in Research and Development

2-Chloro-4-ethoxybenzaldehyde is a valuable building block in organic synthesis, particularly for the preparation of more complex molecules in the field of drug discovery. The presence of three distinct functional handles—the aldehyde, the chloro substituent, and the ethoxy group—on the aromatic ring allows for a variety of chemical transformations.

Substituted benzaldehydes are key intermediates in the synthesis of heterocyclic compounds, which form the core structure of many pharmaceutical agents. The aldehyde group can readily participate in condensation reactions to form imines, which can then undergo cyclization to produce a wide range of nitrogen-containing heterocycles. The chloro and ethoxy groups can modulate the electronic properties and lipophilicity of the final compounds, which can be crucial for their biological activity and pharmacokinetic properties.

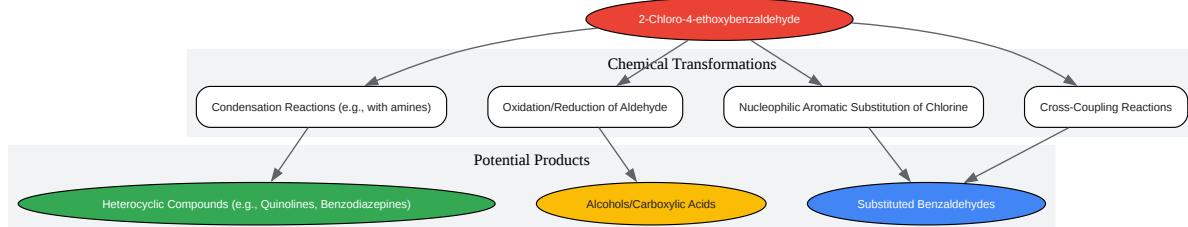
Visualizations

The following diagrams illustrate the general experimental workflow for the synthesis and characterization of **2-Chloro-4-ethoxybenzaldehyde** and its role as a synthetic intermediate.



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Caption: General workflow for the synthesis and characterization of **2-Chloro-4-ethoxybenzaldehyde**.



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Caption: Role of **2-Chloro-4-ethoxybenzaldehyde** as a versatile synthetic intermediate.

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